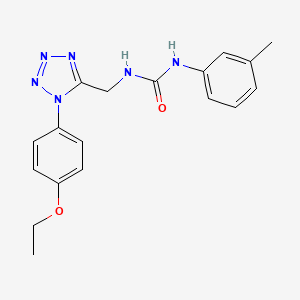

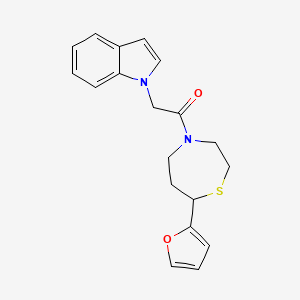

![molecular formula C7H17NO2 B2778542 Ethyl[2-(2-methoxyethoxy)ethyl]amine CAS No. 188575-78-2](/img/structure/B2778542.png)

Ethyl[2-(2-methoxyethoxy)ethyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl[2-(2-methoxyethoxy)ethyl]amine, also known as Tris[2-(2-methoxyethoxy)ethyl]amine or TDA-1, is an organic compound . It has a linear formula of (CH3OCH2CH2OCH2CH2)3N . The molecular weight of this compound is 323.43 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COCCOCCN(CCOCCOC)CCOCCOC . The InChI representation is 1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that this compound is useful for many reactions . It’s particularly useful as a phase-transfer catalyst .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.4486 (lit.) and a density of 1.011 g/mL at 25 °C (lit.) .Scientific Research Applications

Polymer Synthesis and Modification

Ethyl[2-(2-methoxyethoxy)ethyl]amine and its derivatives are utilized in the synthesis and modification of polymers. For instance, the reaction of 2-(2-methoxyethoxy)ethyl methacrylate with molecular oxygen under high pressure results in water-soluble, thermoresponsive polyperoxides, demonstrating the potential for creating polymers with specific thermal degradation properties (Pal & De, 2012). Moreover, the introduction of functionalities through post-polymerization modification techniques expands the chemical diversity of poly(2-oxazoline)s, showcasing the adaptability of such derivatives in tailoring polymer end-group functionalities for various applications (Podevyn et al., 2019).

Environmental and Chemical Processing

Derivatives of this compound have been explored for their efficiency in capturing pollutants, such as SO2, from the environment. The synthesized N-ethyl-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)-2-aminoethanol shows a high absorption capacity for SO2, indicating potential for environmental cleaning applications (Yang et al., 2013). This property, combined with the ability for the absorbed SO2 to be stripped and the material reused, highlights the material's practicality in industrial applications.

Organic Synthesis

In organic chemistry, this compound and its analogs are key intermediates in the synthesis of a wide range of organic compounds. For example, ethyl 2-(N-methoxy) imino-2-phenylacetate can be synthesized from ethyl phenyl glyoxylate and methoxy amine hydrochloride, showcasing the role of these derivatives in the preparation of compounds with specific functional groups (Zhong-mei, 2012).

Biomedical Research

The synthesis of methylated mono- and di(ethylene glycol)-functionalized beta-sheet forming polypeptides, such as poly(O-(2-(2-methoxyethoxy)ethyl)-L-serine), demonstrates the application of this compound derivatives in biomedical research. These polymers are soluble in water under specific conditions and can transition to a beta-sheet conformation, indicating potential for drug delivery and tissue engineering applications (Hwang & Deming, 2001).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Ethyl[2-(2-methoxyethoxy)ethyl]amine, also known as Tris[2-(2-methoxyethoxy)ethyl]amine, is a complex compound with multiple potential targets. It has been used in various chemical reactions, serving as a ligand for f-block metals of various sizes and oxidation states . The primary role of this compound is to facilitate these reactions by acting as a phase-transfer catalyst .

Mode of Action

The compound interacts with its targets by serving as a ligand, forming complexes with f-block metals . It also deprotonates water molecules coordinated to trivalent triflate salts of f-block metal ions . This interaction results in changes in the chemical structure and properties of the targets, enabling various chemical reactions.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a phase-transfer catalyst. For instance, it has been used in the oxidation of arylmethanols , phase-transfer glycosylation of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine , and the synthesis of 1,3-dideaza-2′-deoxyadenosine and related benzimidazole 2′-deoxyribonucleosides . The downstream effects of these reactions depend on the specific chemical context.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions it is involved in. As a phase-transfer catalyst, it can facilitate a variety of reactions, leading to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the pH of the solution, temperature, and pressure. As a phase-transfer catalyst, it is particularly sensitive to the polarity of the solvent and the presence of other ions .

properties

IUPAC Name |

N-ethyl-2-(2-methoxyethoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-3-8-4-5-10-7-6-9-2/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLRBYYFKHTLKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

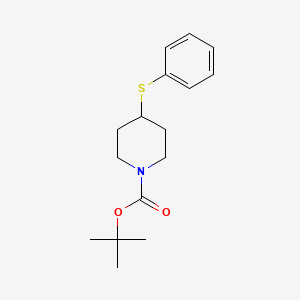

![3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778459.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)

![3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2778464.png)

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2778465.png)

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2778471.png)

![1-[3-[(2-Fluorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2778473.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2778481.png)